molecular formula C35H32N4O3 B4566130 N-[4-(N-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-methylbenzamide

N-[4-(N-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-methylbenzamide

Cat. No.: B4566130
M. Wt: 556.7 g/mol
InChI Key: PUNTZSVJHCKAAM-RQXXSLPSSA-N
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Description

N-[4-(N-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-methylbenzamide is a useful research compound. Its molecular formula is C35H32N4O3 and its molecular weight is 556.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 556.24744090 g/mol and the complexity rating of the compound is 929. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotropic and Psychotropic Research

Research involving related quinoline derivatives has shown promise in neurotropic and psychotropic applications. For instance, studies on novel quinolin-4-ones have uncovered compounds with specific sedative effects and anti-amnesic activity, suggesting a potential for development as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017). These findings hint at the possibility of exploring similar compounds for neurological and psychological disorders.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of quinoline derivatives. Research on benzopyrazolo[3,4-b]quinolindiones, synthesized through microwave-assisted reactions, revealed compounds with significant antimycobacterial activity against Mycobacterium spp. strains (Quiroga et al., 2014). This suggests potential applications in developing antimicrobial agents targeting specific bacterial pathogens.

Biosensing Applications

Quinoline derivatives have also been explored in biosensing technologies. A study described the development of a high-sensitive biosensor for the simultaneous determination of glutathione and piroxicam, utilizing a novel modified electrode based on quinoline derivatives (Karimi-Maleh et al., 2014). This demonstrates the utility of such compounds in enhancing the sensitivity and specificity of biosensors for biomedical applications.

Catalysis in Organic Synthesis

Quinoline-based compounds are instrumental in catalysis, facilitating efficient synthetic pathways in organic chemistry. A novel methodology utilizing palladium-functionalized quinoline derivatives for synthesizing isoquinolino[1,2-b]quinazolin-ones highlights the role of these compounds in promoting intramolecular carbon–carbon bond formation, crucial for the development of complex organic molecules (Bahadorikhalili et al., 2018).

Properties

IUPAC Name

N-[(E)-1-[4-[(3-methylbenzoyl)amino]phenyl]ethylideneamino]-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32N4O3/c1-22(2)42-33-15-8-6-13-29(33)32-21-30(28-12-5-7-14-31(28)37-32)35(41)39-38-24(4)25-16-18-27(19-17-25)36-34(40)26-11-9-10-23(3)20-26/h5-22H,1-4H3,(H,36,40)(H,39,41)/b38-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNTZSVJHCKAAM-RQXXSLPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)/C(=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5OC(C)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(N-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-methylbenzamide
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N-[4-(N-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-methylbenzamide
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N-[4-(N-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-methylbenzamide
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N-[4-(N-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-methylbenzamide
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N-[4-(N-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-methylbenzamide
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N-[4-(N-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-methylbenzamide

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